Methylthio-d3 radical
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Overview
Description
The Methylthio-d3 radical is a deuterated form of the methylthio radical, with the chemical formula CD₃S. It is an important intermediate in various chemical processes, particularly in atmospheric and environmental chemistry . The radical is characterized by the presence of a sulfur atom bonded to a deuterated methyl group, making it a valuable compound for studying reaction mechanisms and kinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Methylthio-d3 radical can be synthesized through gas-phase generation methods. One optimized method involves the flash pyrolysis of nitrosothiol (CD₃SNO), which enables the study of the radical’s oxidation reactions . This method combines matrix-isolation spectroscopy (IR and UV–vis) with quantum chemical computations to generate and study the radical under controlled conditions.
Industrial Production Methods
While specific industrial production methods for the this compound are not well-documented, the general approach involves the use of high-temperature pyrolysis and advanced spectroscopic techniques to isolate and analyze the radical. These methods are typically employed in research laboratories rather than industrial settings due to the radical’s transient nature.
Chemical Reactions Analysis
Types of Reactions
The Methylthio-d3 radical undergoes various types of chemical reactions, including:
Oxidation: The radical reacts with oxygen to form peroxyl radicals (CD₃SOO) and subsequently sulfonyl radicals (CD₃SO₂).
Substitution: The radical can participate in substitution reactions, where the deuterated methyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of the this compound include oxygen (O₂), hydroxyl radicals (•OH), and other reactive species such as chlorine (•Cl) and nitrate radicals (•NO₃) . These reactions typically occur under controlled laboratory conditions, often involving low temperatures and specialized equipment to capture and analyze the transient species.
Major Products
The major products formed from the oxidation of the this compound include sulfonyl radicals (CD₃SO₂), formaldehyde (CH₂O), sulfur dioxide (SO₂), and sulfur trioxide (SO₃) . These products are significant in understanding the atmospheric oxidation processes of sulfur-containing compounds.
Scientific Research Applications
The Methylthio-d3 radical has several scientific research applications, including:
Atmospheric Chemistry: It plays a crucial role in the oxidation of dimethyl sulfide (DMS), contributing to the formation of sulfuric acid and methanesulfonic acid, which are key precursors to new particle formation in the atmosphere.
Environmental Chemistry: The radical’s reactions help in understanding the transformation and removal of sulfur compounds in the environment, impacting air quality and climate change.
Chemical Kinetics: The study of the this compound provides insights into reaction mechanisms and kinetics, aiding in the development of theoretical models and computational chemistry.
Mechanism of Action
The Methylthio-d3 radical exerts its effects through a series of oxidation reactions. Initially, the radical reacts with oxygen to form peroxyl radicals (CD₃SOO), which can further isomerize to sulfonyl radicals (CD₃SO₂) . These radicals can then react with additional oxygen molecules to form more complex species such as peroxyl sulfonyl radicals (CD₃S(O)₂OO). The detailed mechanism involves multiple steps, including isomerization and dissociation, which are influenced by factors such as temperature and irradiation .
Comparison with Similar Compounds
Similar Compounds
Methylthio Radical (CH₃S): The non-deuterated form of the Methylthio-d3 radical, which has similar chemical properties but different isotopic composition.
Ethylthio Radical (C₂H₅S): Another alkylthio radical with an ethyl group instead of a methyl group, exhibiting similar reactivity in atmospheric and environmental processes.
Propylthio Radical (C₃H₇S): A larger alkylthio radical with a propyl group, also involved in oxidation and substitution reactions.
Uniqueness
The this compound is unique due to its deuterated methyl group, which allows for detailed isotopic studies and kinetic analyses. The presence of deuterium atoms provides distinct spectroscopic signatures, making it easier to track and study the radical’s behavior in various chemical processes .
Properties
CAS No. |
73142-81-1 |
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Molecular Formula |
CH3S |
Molecular Weight |
47.10 g/mol |
IUPAC Name |
trideuteriomethanethiol |
InChI |
InChI=1S/CH3S/c1-2/h1H3 |
InChI Key |
QSLPNSWXUQHVLP-UHFFFAOYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S |
SMILES |
C[S] |
Canonical SMILES |
C[S] |
Pictograms |
Flammable; Compressed Gas; Acute Toxic; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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